N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide
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Overview
Description
N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide is a synthetic compound that exhibits significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with 3-chloropyridin-4-ol and 4-aminobenzylamine.
Step-by-Step Synthesis
First Step: : 3-chloropyridin-4-ol is reacted with formaldehyde and hydrochloric acid to form 3-chloropyridin-4-ylmethanol.
Second Step: : 3-chloropyridin-4-ylmethanol is then treated with piperidine and a dehydrating agent to yield N-(4-piperidyl)-3-chloropyridin-4-ylmethanol.
Third Step: : The resultant compound is then reacted with 4-isocyanatobenzoyl chloride to obtain N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide.
Industrial Production Methods
In an industrial setting, large-scale production may involve optimized reaction conditions such as higher concentrations of reagents, use of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: : It undergoes substitution reactions where functional groups in the molecule are replaced with others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminum hydride are typically used.
Substitution: : Conditions vary but often involve nucleophiles like halides or electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used but often include various oxidized or reduced derivatives and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
Chemical Synthesis: : Used as an intermediate in the synthesis of other complex molecules.
Biology
Biological Probes: : Used in the study of cellular processes and molecular interactions.
Medicine
Drug Development: : Potentially useful in the development of new therapeutic agents due to its biological activity.
Industry
Industrial Catalysts: : Employed in catalytic processes in various chemical industries.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-{[(3-chlorophenyl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide: : Similar structure but different at the pyridine moiety.
N-[4-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide: : Fluorine substituent instead of chlorine.
Uniqueness
N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide stands out due to its specific combination of the pyridine, piperidine, and acetamide groups, giving it unique biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(25)23-17-4-2-16(3-5-17)20(26)24-10-7-15(8-11-24)13-27-19-6-9-22-12-18(19)21/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILVTUVHOLXMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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